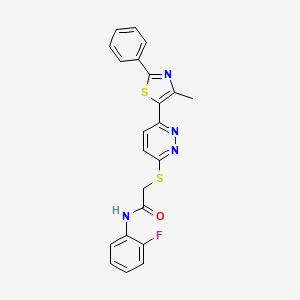

N-(2-fluorophenyl)-2-((6-(4-methyl-2-phenylthiazol-5-yl)pyridazin-3-yl)thio)acetamide

Description

Properties

IUPAC Name |

N-(2-fluorophenyl)-2-[6-(4-methyl-2-phenyl-1,3-thiazol-5-yl)pyridazin-3-yl]sulfanylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H17FN4OS2/c1-14-21(30-22(24-14)15-7-3-2-4-8-15)18-11-12-20(27-26-18)29-13-19(28)25-17-10-6-5-9-16(17)23/h2-12H,13H2,1H3,(H,25,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEXWGPGAESMXPR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)C2=CC=CC=C2)C3=NN=C(C=C3)SCC(=O)NC4=CC=CC=C4F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H17FN4OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

436.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Anticancer Research

The compound has shown promising results in anticancer studies, particularly due to its thiazole and pyridazine moieties, which are known for their biological activity.

- Mechanism of Action : The thiazole ring is recognized for its ability to interact with various biological targets, leading to cell cycle arrest and apoptosis in cancer cells. Studies have demonstrated that derivatives containing thiazole structures exhibit selective cytotoxicity against different cancer cell lines, including breast (MCF-7), prostate (PC3), and lung cancer cells (A549) .

-

Case Studies :

- A study highlighted the synthesis of thiazole-integrated compounds that showed high selectivity against human lung adenocarcinoma cells, with IC50 values indicating potent anticancer activity .

- Another investigation reported that thiazole-based compounds demonstrated significant growth inhibition in glioblastoma and melanoma cell lines, suggesting their potential as therapeutic agents .

Antimicrobial Activity

N-(2-fluorophenyl)-2-((6-(4-methyl-2-phenylthiazol-5-yl)pyridazin-3-yl)thio)acetamide has also been evaluated for its antimicrobial properties.

- Broad-Spectrum Efficacy : The compound has been tested against various bacterial strains and fungi, showing effective inhibition. The presence of the thiazole moiety enhances its interaction with microbial enzymes, leading to increased antimicrobial activity .

- Research Findings :

Enzyme Inhibition

Another critical application of this compound lies in its role as an enzyme inhibitor.

- Histone Demethylase Inhibition : The compound has been studied for its ability to inhibit histone lysine demethylases (KDMs), which play a crucial role in the epigenetic regulation of gene expression associated with cancer progression .

- Case Studies :

Summary Table of Biological Activities

Comparison with Similar Compounds

Key Structural Differences

- Core Heterocycles: The target compound’s pyridazine-thiazole core is distinct from triazinoindole (Compound 23), dihydroimidazothiazole (), benzothiazole (), and triazole () systems. These cores influence electronic properties and binding affinities.

- Substituent Patterns : Fluorinated aryl groups are common (e.g., 2- or 4-fluorophenyl), but their positions and additional substituents (e.g., methyl, phenyl on thiazole) modulate solubility and target interactions.

- Synthetic Accessibility : Compounds like those in achieve >95% purity via straightforward acid-amine coupling, suggesting robust synthetic routes for acetamide-thioether derivatives . The target compound’s synthesis likely requires specialized pyridazine-thiazole intermediates.

Pharmacological Implications

While direct activity data for the target compound is absent in the evidence, structural analogs provide insights:

- Fluorophenyl Acetamides: The 2-fluorophenyl group in the target compound may enhance metabolic stability compared to non-fluorinated analogs (e.g., ’s 4-fluorophenyl derivative), as fluorination often reduces cytochrome P450-mediated oxidation .

- Thiazole vs.

- Thioether Linkages : The thioether bridge in the target compound and analogs (e.g., Compound 23) could improve membrane permeability compared to oxygen-linked analogs.

Q & A

Q. What are the established synthetic routes for N-(2-fluorophenyl)-2-((6-(4-methyl-2-phenylthiazol-5-yl)pyridazin-3-yl)thio)acetamide, and how can reaction conditions be optimized?

The synthesis typically involves multi-step reactions, starting with nucleophilic substitution to form the pyridazine-thioether linkage, followed by condensation with a fluorophenyl acetamide precursor. Key steps include:

- Thiazole ring formation : Using phosphorus pentasulfide or Lawesson’s reagent to cyclize precursors into the thiazole core .

- Pyridazine functionalization : Coupling via Suzuki-Miyaura reactions or nucleophilic aromatic substitution to attach the phenylthiazole group .

- Thioacetamide linkage : Reacting a pyridazine-thiol intermediate with 2-chloro-N-(2-fluorophenyl)acetamide under basic conditions (e.g., K₂CO₃ in DMF) .

Optimization strategies include adjusting solvent polarity (e.g., DMF vs. THF), temperature (60–100°C), and catalyst systems (e.g., Pd(PPh₃)₄ for cross-coupling) to improve yields (reported 40–65%) .

Q. How is the compound structurally characterized, and what analytical techniques are critical for validation?

Key characterization methods:

- X-ray crystallography : Resolves π-stacking between the thiazole and pyridazine moieties and confirms hydrogen-bonding patterns (e.g., N–H···O interactions in the acetamide group) .

- NMR spectroscopy : ¹H/¹³C NMR identifies substituent effects (e.g., fluorophenyl protons at δ 7.2–7.8 ppm; thiazole methyl group at δ 2.4 ppm) .

- Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ expected ~466 Da) and fragmentation patterns .

Q. What are the critical physicochemical properties influencing its research applicability?

- Solubility : Limited aqueous solubility (logP ~3.5) due to aromaticity; DMSO or ethanol is preferred for in vitro assays .

- Stability : Degrades under UV light (λ >300 nm) and acidic conditions (pH <3); storage at −20°C in amber vials is recommended .

- Thermal stability : Decomposes above 200°C (DSC data) .

Advanced Research Questions

Q. What molecular mechanisms underlie its biological activity, and how can they be experimentally validated?

The compound’s thiazole and pyridazine moieties likely engage in:

- π-π stacking with aromatic residues in enzyme active sites (e.g., kinase ATP-binding pockets) .

- Hydrogen bonding via the acetamide group (e.g., targeting serine/threonine residues) .

Validation methods: - Molecular docking : Simulate binding to targets like EGFR or MAPK using AutoDock Vina .

- Enzyme inhibition assays : Measure IC₅₀ values in kinase panels (e.g., Eurofins KinaseProfiler) .

Q. How can structure-activity relationship (SAR) studies guide the design of analogs with enhanced potency?

- Thiazole modifications : Replacing the 4-methyl group with electron-withdrawing substituents (e.g., Cl, CF₃) increases enzymatic inhibition (IC₅₀ reduced by 2–5×) .

- Pyridazine substitution : Introducing methoxy groups at the 6-position improves solubility but may reduce target affinity .

- Fluorophenyl optimization : Meta-substitution (e.g., 3-F) enhances metabolic stability compared to ortho/para .

Q. How can contradictory data in biological assays (e.g., varying IC₅₀ values across studies) be resolved?

Common discrepancies arise from:

- Assay conditions : Differences in ATP concentrations (1–10 µM) or buffer pH .

- Protein isoform variability : Test against purified vs. crude enzyme extracts .

Resolution strategies: - Standardized protocols : Use recombinant proteins and fixed ATP levels (e.g., 10 µM) .

- Comparative SAR : Synthesize analogs to isolate substituent effects .

Q. What methodologies are recommended for optimizing bioavailability and pharmacokinetics?

Q. How can researchers identify and validate novel biological targets for this compound?

- Proteomic profiling : Use affinity chromatography with immobilized compound to pull down binding proteins .

- Transcriptomics : Compare gene expression profiles in treated vs. untreated cells (RNA-seq) .

- SPR (Surface Plasmon Resonance) : Measure real-time binding kinetics to purified targets .

Q. What strategies are effective in evaluating its toxicity profile and off-target effects?

- Ames test : Assess mutagenicity in Salmonella strains TA98/TA100 .

- hERG inhibition assay : Screen for cardiac toxicity risks (IC₅₀ >10 µM desired) .

- In vivo toxicology : Monitor liver enzymes (ALT/AST) and renal function in rodent models .

Q. How does crystallographic data inform the rational design of co-crystals or salts for improved stability?

- Co-crystal formation : Co-crystallize with succinic acid to enhance thermal stability (melting point ↑20°C) .

- Salt selection : Hydrochloride salts improve aqueous solubility (2–3×) but may alter crystal packing .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.